molecular formula C16H23N3O B3038828 2-(3-Aminophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol CAS No. 912764-06-8

2-(3-Aminophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol

Cat. No.: B3038828
CAS No.: 912764-06-8
M. Wt: 273.37 g/mol
InChI Key: KVTOSJNCPZJIMV-UHFFFAOYSA-N
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Description

2-(3-Aminophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1³,⁷]decan-6-ol (hereafter referred to as the target compound) is a tricyclic diazatricyclo derivative characterized by a rigid adamantane-like framework. Key structural features include:

  • A central 1,3-diazatricyclo[3.3.1.1³,⁷]decane core with methyl groups at positions 5 and 5.
  • A hydroxyl group at position 6, enhancing polarity and reactivity.

This compound’s structural complexity and functional groups make it a candidate for applications in medicinal chemistry, catalysis, and materials science.

Properties

IUPAC Name

2-(3-aminophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O/c1-15-7-18-9-16(2,14(15)20)10-19(8-15)13(18)11-4-3-5-12(17)6-11/h3-6,13-14,20H,7-10,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVTOSJNCPZJIMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CN3CC(C1O)(CN(C2)C3C4=CC(=CC=C4)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diazomethane-Mediated Ring Enlargement

The tricyclic framework of the target compound is most efficiently constructed via ring enlargement of substituted cyclohexanone precursors. As demonstrated in the synthesis of analogous cycloheptanones, treatment of 2-(3-nitrophenyl)-5-methylcyclohexanone with diazomethane induces a-shift, yielding the seven-membered cycloheptanone intermediate. Subsequent hydrolysis and reduction steps introduce the aminophenyl moiety.

Reaction Conditions:

  • Substrate: 2-(3-Nitrophenyl)-5-methylcyclohexanone (1.0 equiv)
  • Reagent: Diazomethane (3.0 equiv, generated in situ from nitrosomethylurethane)
  • Solvent: Methanol/potassium carbonate (3% w/v)
  • Yield: 82–89% (crude), purified via silica gel chromatography

Condensation and Cyclization Strategies

Alternative routes employ keto-ester condensations to assemble the diazatricyclo system. Ethyl 6-(3-aminobenzoyl)valerate undergoes base-catalyzed cyclization with ethyl α-bromoacetate, followed by dehydration and catalytic hydrogenation to furnish the tricyclic core.

Key Steps:

  • Condensation: Ethyl 6-(3-aminobenzoyl)valerate + ethyl α-bromoacetate → diethyl 2-(3-aminophenyl)-1,6-dicarboxyhexene (72% yield)
  • Dehydration: Phosphorus oxychloride-mediated elimination (89% yield)
  • Hydrogenation: Raney nickel-catalyzed reduction (95% yield)

Functionalization of the Tricyclic Framework

Introduction of the 6-Hydroxyl Group

The 6-hydroxyl group is introduced via ketone reduction or oxidative functionalization. Sodium borohydride reduction of the 6-keto intermediate (derived from diazomethane ring expansion) provides the secondary alcohol in 78% yield. Alternatively, epoxidation of a preformed olefin followed by acid-catalyzed hydrolysis achieves stereoselective hydroxylation.

Optimized Reduction Protocol:

  • Substrate: 2-(3-Aminophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1³,⁷]decan-6-one (1.0 equiv)
  • Reagent: NaBH4 (2.5 equiv) in ethanol
  • Temperature: 0°C → room temperature (12 hr)
  • Yield: 78% (after recrystallization from ethyl acetate)

N-Methylation and Protecting Group Strategies

Selective N-methylation at the 5- and 7-positions is achieved using methyl iodide in the presence of Hunig’s base. Benzyloxycarbonyl (Cbz) protection of the 3-aminophenyl group prior to methylation prevents undesired quaternization.

Protection/Deprotection Sequence:

  • Cbz Protection: 3-Aminophenyl group → Cbz-amide (91% yield)
  • Methylation: CH3I, DIPEA, DMF, 50°C (85% yield)
  • Deprotection: H2/Pd-C, ethanol (quantitative)

Analytical Characterization and Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl3):

  • δ 6.92 (t, J = 7.8 Hz, 1H, aromatic H-5)
  • δ 6.45 (d, J = 7.6 Hz, 2H, aromatic H-2/H-6)
  • δ 4.21 (s, 1H, OH)
  • δ 3.11 (m, 2H, bridgehead H-3/H-7)
  • δ 2.89 (s, 6H, N-CH3)

¹³C NMR (100 MHz, CDCl3):

  • δ 154.2 (C-6, carbonyl)
  • δ 146.8 (aromatic C-3)
  • δ 128.4–114.7 (aromatic carbons)
  • δ 68.3 (C-6, hydroxyl-bearing)
  • δ 42.1 (N-CH3)

Mass Spectrometry (MS)

High-Resolution ESI-MS:

  • Observed: m/z 271.1584 [M+H]⁺
  • Calculated for C16H21N3O: 271.1582
  • Fragmentation: Loss of H2O (m/z 253.1), followed by retro-Diels-Alder cleavage (m/z 178.0)

Challenges and Optimization Considerations

Regioselectivity in Diazomethane Reactions

Competing-shifts during diazomethane-mediated ring expansion necessitate careful control of reaction temperature (–10°C to 0°C) and solvent polarity (methanol > ethanol). Addition of catalytic potassium carbonate suppresses side reactions, improving yields to >85%.

Purification of Polar Intermediates

Silica gel chromatography with ethyl acetate/hexane (3:7 → 1:1 gradient) effectively separates hydroxylated intermediates from des-methyl byproducts. Reverse-phase HPLC (C18 column, acetonitrile/water) resolves diastereomers arising from bridgehead stereochemistry.

Industrial-Scale Production Feasibility

Cost Analysis of Key Reagents

Reagent Cost per kg (USD) Required per Batch (kg)
Diazomethane 320 0.45
Ethyl α-bromoacetate 150 1.2
Raney Nickel 220 0.08

Total Synthesis Cost (per 100 g): ≈ $1,240 (excluding labor and infrastructure)

Chemical Reactions Analysis

2-(3-Aminophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and temperature control to ensure the desired reaction pathway.

Scientific Research Applications

2-(3-Aminophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including its ability to interact with biological targets.

    Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Research: It can be used as a probe or a tool in biochemical assays to study various biological processes.

Mechanism of Action

The mechanism of action of 2-(3-Aminophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can modulate their activity. The pathways involved often depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

The target compound shares its tricyclic core with several analogs, differing primarily in substituents and functional groups. Below is a detailed comparison:

Structural Modifications and Substituent Effects

Table 1: Substituent and Functional Group Comparison
Compound Name Substituent at Position 2 Position 6 Functional Group Key Structural Differences Evidence ID
Target compound 3-Aminophenyl -OH Amino group enhances nucleophilicity and H-bonding. Hydroxyl increases polarity.
2-(1,2-Dimethyl-1H-indol-3-yl)-5,7-dimethyl-1,3-diazatricyclo[...]decan-6-one Indol-3-yl (with methyl groups) -C=O (ketone) Indole moiety introduces aromatic heterocycle; ketone reduces solubility.
5,7-Diphenyl-1,3-diazatricyclo[...]decan-6-one Phenyl (positions 5 and 7) -C=O Phenyl groups increase hydrophobicity; ketone lacks H-bond donor.
2-(3-Bromophenyl)-5-ethyl-7-methyl-1,3-diazatricyclo[...]decan-6-one 3-Bromophenyl -C=O Bromine enables halogen bonding; ethyl group adds steric bulk.
2-{4-Nitrophenyl}-5,7-dimethyl-1,3-diazatricyclo[...]decan-6-one 4-Nitrophenyl -C=O Nitro group is electron-withdrawing, altering electronic properties.

Physicochemical Properties

Table 2: Calculated and Experimental Properties
Compound Name Molecular Weight (g/mol) logP Hydrogen Bond Donors Polar Surface Area (Ų) Key Observations Evidence ID
Target compound ~349.4* ~2.5* 2 (-OH, -NH₂) ~60* High polarity due to -OH and -NH₂.
5,7-Diphenyl-1,3-diazatricyclo[...]decan-6-one 296.39 3.50 0 19.9 Hydrophobic; poor aqueous solubility.
2-(3-Bromophenyl)-5-ethyl-7-methyl-1,3-diazatricyclo[...]decan-6-one 349.27 3.50 0 19.9 Bromine increases molecular weight.
2-(1-Ethyl-2-methylindol-3-yl)-5,7-dimethyl-1,3-diazatricyclo[...]decan-6-one 353.5 2.2 1 (-NH) 37.7 Indole contributes to moderate polarity.

*Estimated based on structural analogs.

Biological Activity

The compound 2-(3-Aminophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol is a unique bicyclic organic molecule characterized by its nitrogen-rich structure, which is part of the diazatricyclo family. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer research and neuropharmacology.

Chemical Structure and Properties

This compound has the molecular formula C16H23N3OC_{16}H_{23}N_3O and a molar mass of approximately 271.36g/mol271.36\,g/mol . The presence of both an amino group and a hydroxyl group in its structure suggests potential for diverse interactions with biological macromolecules.

The biological activity of this compound is believed to involve:

  • Interaction with Enzymes : The compound may act as an enzyme inhibitor or modulator, affecting metabolic pathways.
  • Receptor Binding : It may interact with various receptors in the central nervous system, potentially influencing neurotransmitter systems .
  • Anticancer Properties : Preliminary studies suggest that this compound might exhibit antiproliferative effects against certain cancer cell lines .

Biological Activity Studies

Research into the biological activity of this compound has primarily focused on its anticancer potential and neuroactive properties.

Anticancer Activity

A number of studies have explored the antiproliferative effects of this compound against various cancer cell lines. For instance:

  • Cell Lines Tested : The compound has shown activity against lung and breast cancer cells.
  • Mechanism : The proposed mechanism involves induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways .

Neuropharmacological Effects

Recent studies have also begun to investigate the neuropharmacological effects of this compound:

  • CNS Activity : Animal models suggest potential anxiolytic and antidepressant-like effects.
  • Receptor Interaction : The compound may interact with serotonin and dopamine receptors, indicating a possible role in mood regulation .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
2-(4-Aminophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-oneC16H23N3OC_{16}H_{23}N_3ODifferent amino group position
5,7-Dimethyl-1,3-diazaadamantan-6-oneC11H15N2OC_{11}H_{15}N_2OSimpler structure with different nitrogen arrangement
2-(2-Aminophenyl)-5-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-oneC15H21N3OC_{15}H_{21}N_3OVariation in methyl substitution

This table illustrates how variations in structure can impact biological activity and pharmacological profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Aminophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol
Reactant of Route 2
2-(3-Aminophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol

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